N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide
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Overview
Description
N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide is a compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile oxide with an alkyne to form the oxazole ring through a 1,3-dipolar cycloaddition reaction . Another approach is the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions are usually carried out under mild conditions, often in the presence of a base or a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the development of eco-friendly and cost-effective synthetic routes is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the oxazole ring .
Scientific Research Applications
N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- 5-methyl-1,3-oxazole
- 2,4-dimethyl-1,3-oxazole
- 5-phenyl-1,3-oxazole
Uniqueness
N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide is unique due to its specific cyclopropyl and methylprop-2-enamide substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-11(14)13(2)7-10-12-6-9(15-10)8-4-5-8/h3,6,8H,1,4-5,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFLXTDMJLSDRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=C(O1)C2CC2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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